4-(Difluoromethoxy)benzo[d]oxazol-2-ol
Description
4-(Difluoromethoxy)benzo[d]oxazol-2-ol is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy (-OCF₂H) group at position 4 and a hydroxyl (-OH) group at position 2. The benzo[d]oxazole scaffold is known for its aromatic stability and versatility in medicinal and materials chemistry.
For example, the synthesis of (E)-3-(4-(difluoromethoxy)phenyl)prop-2-en-1-ol involves coupling difluoromethoxy-substituted precursors with reagents like triethylamine (TEA) and sodium borohydride (NaBH₄) under controlled conditions . Similarly, 2-(difluoromethoxy)-4-ethylbenzo[d]oxazole is synthesized via nucleophilic substitution or cyclization reactions in aprotic solvents like DMF .
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)13-4-2-1-3-5-6(4)11-8(12)14-5/h1-3,7H,(H,11,12) |
InChI Key |
XPFUEIQMEZAEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol typically involves the reaction of 4-hydroxybenzo[d]oxazole with difluoromethylating agents. One common method is the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Difluoromethoxy)benzo[d]oxazol-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Physical Properties :
- Molecular Formula: C₈H₅F₂NO₃
- Molecular Weight : 213.13 g/mol (estimated based on structural analogs)
- Solubility : Likely moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl and difluoromethoxy groups.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of benzo[d]oxazole derivatives are highly dependent on substituent patterns. Key comparisons are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂H) acts as a moderate EWG, balancing electron density and enhancing resistance to oxidative degradation compared to chloro (-Cl) or nitro (-NO₂) substituents .
- Acidity : The hydroxyl group at C2 in the target compound confers higher acidity (predicted pKa ~8–10) compared to thiol (-SH) derivatives (pKa ~6–8) due to resonance stabilization .
- Lipophilicity : Ethyl and methylthio substituents increase logP values, favoring membrane permeability, while polar groups like -OH reduce it .
Biological Activity
4-(Difluoromethoxy)benzo[d]oxazol-2-ol is a synthetic compound belonging to the benzoxazole derivatives, characterized by its difluoromethoxy substitution on the benzoxazole ring. This unique structure imparts significant chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and related fields. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 255.17 g/mol. The difluoromethoxy group enhances its lipophilicity and reactivity, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin.
| Compound | MIC (µg/ml) | Bacterial Strains |
|---|---|---|
| This compound | 3.2 | S. aureus |
| Ampicillin | 1.0 | S. aureus |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound interacts with enzymes such as prostaglandin H2 synthase, which plays a crucial role in inflammation pathways. This interaction may underlie its observed anti-inflammatory effects , making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of related benzoxazole derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. For instance, compounds similar to this compound have been shown to reduce neurotoxicity in Aβ25-35-induced PC12 cells by modulating key signaling pathways like Akt/GSK-3β/NF-κB.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
- Regulation of Apoptotic Pathways : It reduces the expression of pro-apoptotic factors like Bax while increasing anti-apoptotic factors such as Bcl-2, indicating a protective effect on neuronal cells.
- Modulation of Inflammatory Mediators : By interacting with inflammatory mediators, it may reduce the overall inflammatory response in various tissues.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other benzoxazole derivatives. A comparative table illustrates how it differs from structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Difluoromethoxy)benzoic acid | Lacks the oxazole ring | Different reactivity due to absence of oxazole |
| Benzo[d]oxazole | Basic structure without substituents | Serves as a parent compound for derivatives |
| 1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone | Contains an ethanone moiety | Exhibits distinct biological activities compared to this compound |
Case Studies
In a recent study focusing on neuroprotective agents, researchers synthesized several benzoxazole derivatives and evaluated their effects on Aβ-induced neurotoxicity in PC12 cells. The results indicated that compounds similar to this compound significantly decreased cell death and reduced hyperphosphorylation of tau proteins, suggesting potential applications in Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
